molecular formula C10H17N B3194356 2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)- CAS No. 83554-69-2

2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-

Cat. No.: B3194356
CAS No.: 83554-69-2
M. Wt: 151.25 g/mol
InChI Key: XQRHBYHDDOJZTM-FNORWQNLSA-N
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Description

2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- is a chemical compound with the molecular formula C10H17N and a molecular weight of 151.25 g/mol . It is a colorless or light yellow transparent liquid . This compound is known for its unique structure, which includes a hepten-4-yn backbone with a trimethyl substitution at the N and 6 positions.

Preparation Methods

The synthesis of 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- involves several steps. One common method includes the reaction of 1-chloro-6,6-dimethyl-2-heptene-4-yne with an amine source under specific conditions . The reaction typically requires a solvent such as ethanol or ethyl ether and is conducted at a temperature range of 163-166°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol, ethyl ether, and reaction temperatures ranging from room temperature to elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- has various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- can be compared with similar compounds such as:

The uniqueness of 2-Hepten-4-yn-1-amine, N,6,6-trimethyl-, (2E)- lies in its specific substitution pattern and its versatile reactivity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(E)-N,6,6-trimethylhept-2-en-4-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-10(2,3)8-6-5-7-9-11-4/h5,7,11H,9H2,1-4H3/b7-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQRHBYHDDOJZTM-FNORWQNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C/CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83554-69-2
Record name (2E)-N,6,6-Trimethyl-2-hepten-4-yn-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83554-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

Reacting 1-bromo-6,6-dimethylhept-2-en-4-yne with excess methylamine to form N-methyl-N-(6,6-dimethylhept-2-en-4-ynyl)amine.
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Synthesis routes and methods II

Procedure details

24.3 g of 1-bromo-6,6-dimethylhept-2-en-4-yne in 750 ml of ethanol are added at -50° to 245 ml of a 33% ethanolic solution of methylamine and the mixture stirred in a closed vessel at 55° for 3 hours. The resulting mixture is concentrated in a rotary evaporator and the residue taken up with chloroform and washed with 1 N NaOH and saturated NaCl. After drying over MgSO4 the crude product is purified by chromatography on kieselgel (eluant toluene/ethylacetate; 4/1). A colourless oil is obtained (trans- and cis compound in ratio 3:1).
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750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
Reactant of Route 2
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-
Reactant of Route 3
2-Hepten-4-yn-1-amine,N,6,6-trimethyl-, (2E)-

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